3-Fluoro-2-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-(methylsulfonyl)pyridine using a fluorinating agent such as Selectfluor® . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of 3-Fluoro-2-(methylsulfonyl)pyridine often involves large-scale synthesis using cost-effective and efficient methods. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce the overall cost .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfone and sulfide derivatives.
Scientific Research Applications
3-Fluoro-2-(methylsulfonyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(methylsulfonyl)pyridine
- 3-Fluoro-4-(methylsulfonyl)pyridine
- 2,3-Difluoro-5-(methylsulfonyl)pyridine
Uniqueness
3-Fluoro-2-(methylsulfonyl)pyridine is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-fluoro-2-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYCJCONDKDVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.